3β,7α,15α-Trihydroxyandrost-5-en-17-on

Übersicht

Beschreibung

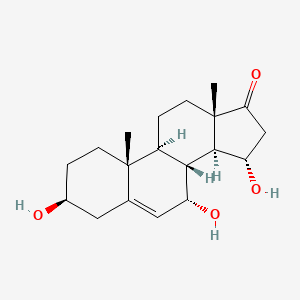

3b,7a,15a-Trihydroxyandrost-5-en-17-one is a steroid hormone with various biological activities. It is also known by its CAS number 2963-69-1 .

Molecular Structure Analysis

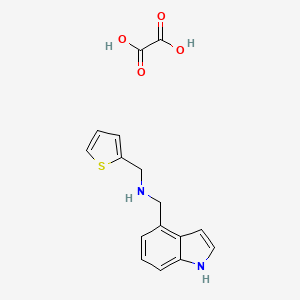

The molecular formula of 3b,7a,15a-Trihydroxyandrost-5-en-17-one is C19H28O4 . Its molecular weight is 320.4 g/mol. The IUPAC name is (3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 3b,7a,15a-Trihydroxyandrost-5-en-17-one include a molecular weight of 320.4 g/mol and a molecular formula of C19H28O4. More detailed properties such as melting point, boiling point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „3β,7α,15α-Trihydroxyandrost-5-en-17-on“:

Pharmazeutische Tests

Diese Verbindung wird in pharmazeutischen Tests verwendet, um hochwertige Referenzstandards für genaue Ergebnisse zu gewährleisten. Sie ist unerlässlich für die Validierung der Wirksamkeit und Sicherheit von pharmazeutischen Produkten, bevor diese auf den Markt gelangen .

Synthese von Aldosteron-Antagonisten

Aldosteron-Antagonisten sind für die Behandlung von Erkrankungen wie Herzinsuffizienz und Bluthochdruck von entscheidender Bedeutung. Die Verbindung dient als Vorläufer bei der Synthese dieser Antagonisten, was ihre Bedeutung in der medizinischen Chemie unterstreicht .

Produktion von oralen Kontrazeptiva

Das Derivat dieser Verbindung, bekannt als 7α,15α-diOH-DHEA, ist ein wichtiger Vorläufer bei der Herstellung des neuartigen oralen Kontrazeptivums Yasmin. Dies zeigt seine Rolle in der reproduktiven Gesundheit und Pharmakologie .

Synthese von Steroidhormonen

Sie wird auch in der biotechnologischen Produktion von Steroidhormonen wie Testosteron und Progesteron aus Phytosterolen verwendet. Diese Anwendung zeigt ihre Vielseitigkeit in der Forschung und Entwicklung von Steroidhormonen .

Wirkmechanismus

The exact mechanism of action of 3b,7a,15a-Trihydroxyandrost-5-en-17-one is not yet fully understood. However, it is believed to act as a modulator of steroid hormone receptor activity. It has been found to bind to the androgen receptor and to the progesterone receptor, and to inhibit the activity of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.

Biochemical and Physiological Effects

3b,7a,15a-Trihydroxyandrost-5-en-17-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer activity, as well as neuroprotective and anabolic effects. It has also been found to have effects on male fertility, including an increase in sperm count and motility, and an increase in testosterone levels. Additionally, it has been found to have a protective effect against neurodegenerative diseases such as Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3b,7a,15a-Trihydroxyandrost-5-en-17-one in laboratory experiments is that it is a naturally occurring hormone, and therefore has fewer potential side effects than synthetic hormones. Additionally, it is relatively easy to synthesize, and is commercially available. The main limitation of using 3b,7a,15a-Trihydroxyandrost-5-en-17-one in laboratory experiments is that the exact mechanism of action is not yet fully understood, and therefore it is difficult to predict its effects in certain situations.

Zukünftige Richtungen

There are a number of potential future directions for research into 3b,7a,15a-Trihydroxyandrost-5-en-17-one. These include further research into its potential therapeutic applications, including its potential use as an anti-inflammatory agent, an anti-cancer agent, a neuroprotective agent, and an anabolic agent. Additionally, further research into its potential use as a contraceptive, as well as its potential use in the treatment of male infertility, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease is warranted. Additionally, further research into the exact mechanism of action of 3b,7a,15a-Trihydroxyandrost-5-en-17-one is needed in order to better understand its effects and potential uses. Finally, further research into the safety and efficacy of 3b,7a,15a-Trihydroxyandrost-5-en-17-one is needed in order to ensure that it is used safely and effectively.

Eigenschaften

IUPAC Name |

(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEHGIIZAGEILF-NSSDSGNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036209 | |

| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2963-69-1 | |

| Record name | 3β,7α,15α-Trihydroxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)